4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(3-fluorophenyl)-
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Overview
Description
4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(3-fluorophenyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique fused ring structure, which includes pyrazole, triazole, and pyrimidine moieties. The presence of a fluorophenyl group further enhances its chemical properties, making it a promising candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(3-fluorophenyl)- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a hydrazine derivative with a suitable aldehyde or ketone to form the pyrazole ring. This intermediate can then undergo further cyclization with a triazole precursor to form the fused triazolo-pyrimidine structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis or flow chemistry. These methods can significantly reduce reaction times and improve yields. Additionally, the use of automated systems allows for precise control over reaction conditions, ensuring the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(3-fluorophenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound, potentially enhancing its reactivity.
Substitution: The fluorophenyl group can be substituted with other functional groups to create derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides with enhanced biological activity, while substitution reactions can produce a wide range of derivatives with varying pharmacological properties .
Scientific Research Applications
Chemistry: This compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It has shown promise as an inhibitor of certain enzymes, making it a potential candidate for drug development.
Medicine: Due to its unique structure, it has been investigated for its anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(3-fluorophenyl)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound can disrupt the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Shares a similar core structure but lacks the triazole ring.
Triazolo(1,5-a)pyrimidine: Contains the triazole and pyrimidine rings but lacks the pyrazole moiety.
Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different core structures.
Uniqueness
The uniqueness of 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(3-fluorophenyl)- lies in its fused ring system, which combines the properties of pyrazole, triazole, and pyrimidine. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development.
Properties
CAS No. |
141300-34-7 |
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Molecular Formula |
C12H7FN6O |
Molecular Weight |
270.22 g/mol |
IUPAC Name |
10-(3-fluorophenyl)-1,5,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
InChI |
InChI=1S/C12H7FN6O/c13-7-2-1-3-8(4-7)18-6-15-19-11(20)9-5-14-17-10(9)16-12(18)19/h1-6H,(H,14,17) |
InChI Key |
XFESEYGSHRIPFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=NN3C2=NC4=C(C3=O)C=NN4 |
Origin of Product |
United States |
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